

A Technical Guide to the Structural Characterization of Azaphilone-9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azaphilone-9	
Cat. No.:	B15140940	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azaphilones are a class of fungal polyketide pigments known for their distinctive pyrone-quinone bicyclic core and a wide array of biological activities.[1][2] This technical guide focuses on **Azaphilone-9** (AZA-9), a specific fungal natural product derived from asperbenzaldehyde, which has garnered significant interest for its targeted biological action.[3] It has been identified as an inhibitor of the interaction between the RNA-binding protein Hu antigen R (HuR) and AUrich elements (ARE) in oncogenic mRNAs.[3][4] This document provides a comprehensive overview of the chemical structure of **Azaphilone-9**, detailed experimental protocols for its characterization using modern spectroscopic techniques, and a summary of its biological activity. The methodologies and data are presented to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Chemical Structure

Azaphilones are characterized by an isochroman scaffold that contains a pyrone-quinone bicyclic core and a quaternary carbon center.[2] This core structure is highly oxygenated and susceptible to aminophilic reactions, where the pyran oxygen can be exchanged for a nitrogen atom, leading to a change in color from orange to red.[5] **Azaphilone-9**, a derivative of asperbenzaldehyde, exemplifies this structural class.[3][6]



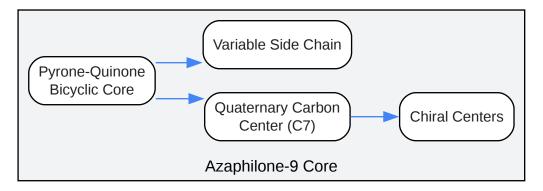


Diagram 1: Core Structural Components of Azaphilone-9

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Caption: Diagram 1: Logical representation of the key structural features of Azaphilone-9.

Spectroscopic and Biological Data

The structural elucidation of a natural product like **Azaphilone-9** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Biological activity is quantified through assays measuring its inhibitory concentration.

NMR Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, published dataset for **Azaphilone-9** is not available in the cited literature, Table 1 provides representative ¹H and ¹³C NMR data for a similar isochromophilone azaphilone compound to illustrate the expected chemical shifts.[7]

Table 1: Representative NMR Spectroscopic Data for an Azaphilone Compound (in CDCl₃)[7]



Position	δC (ppm)	δΗ (ppm, J in Hz)
1	188.4	-
3	157.7	-
4	105.8	6.53 (s)
4a	109.3	-
5	140.3	-
6	114.2	-
7	44.6	3.80 (d, 9.1)
8	83.6	-
8a	129.8	-
9	118.8	6.14 (d, 15.8)
10	146.0	7.56 (dd, 15.8, 9.9)
11	133.4	7.41 (t, 11.4)
12	145.1	5.49 (d, 11.4)
13	34.0	2.64 (m)
14	30.2	1.44 (m), 1.33 (m)
15	12.0	0.85 (t, 7.4)
16	21.5	1.58 (s)
17	20.1	1.89 (s)
1'	58.2	3.04 (q, 7.1)
2'	20.9	1.01 (d, 7.1)
OMe	52.2	3.74 (s)
NMe	49.2	3.32 (s)
C=O	169.3	-



| 7-Me | 24.6 | 1.45 (s) |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is crucial for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z).[8] This allows for the calculation of a molecular formula. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural clues by revealing stable fragments of the parent ion.[9][10]

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Type	Technique	Expected Information
[M+H]+	ESI-TOF	Accurate mass for molecular formula determination.
[M+Na]+	ESI-TOF	Adduct ion for confirmation of molecular weight.

| Fragment Ions | MS/MS | Characteristic Iosses (e.g., H₂O, CO, side chains) for structural confirmation.[10] |

Biological Activity Data

Azaphilone-9 was identified as a small molecule that interferes with the HuR-ARE interaction, which is critical for the stabilization of many oncogenic mRNAs.[3] Its potency was determined using a fluorescence polarization (FP) competition assay.

Table 3: Biological Activity of Azaphilone-9

Target Assay Type Result (IC50) Reference	
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| HuR-ARE Interaction | Fluorescence Polarization | ~1.2 μM |[3] |

Experimental Protocols & Workflows



The characterization of a novel natural product follows a standardized workflow that begins with isolation and proceeds to structural and functional analysis.

General Workflow for Natural Product Characterization

The overall process involves isolating the pure compound from its natural source (e.g., a fungal culture), followed by parallel analysis using NMR and MS to determine its structure.



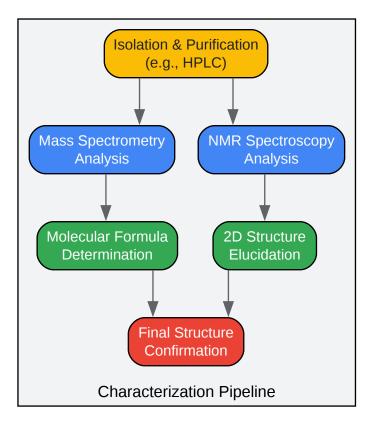


Diagram 2: General Workflow for Natural Product Characterization



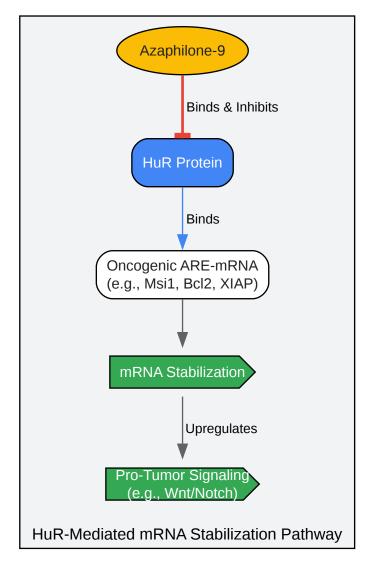


Diagram 3: Proposed Mechanism of Action for Azaphilone-9

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- To cite this document: BenchChem. [A Technical Guide to the Structural Characterization of Azaphilone-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140940#characterization-of-azaphilone-9-chemical-structure]

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